molecular formula C16H23N3O3S2 B5682679 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride

1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride

Cat. No. B5682679
M. Wt: 369.5 g/mol
InChI Key: OOUPCUMYRUDZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride, also known as TMD, is a small molecule compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of diazepanes, which are known for their diverse biological activities. TMD has been shown to have potent anticancer effects in various preclinical studies, making it a promising candidate for further research.

Mechanism of Action

1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth and survival of cancer cells. 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects
1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride has also been shown to inhibit tumor growth and metastasis in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride is its potent anticancer effects, which have been demonstrated in various preclinical studies. It also has a favorable pharmacokinetic profile and minimal toxicity in normal cells and tissues. However, one of the limitations of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride is its relatively low solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride into a suitable drug delivery system.

Future Directions

There are several future directions for research on 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride treatment. This can help to personalize cancer treatment and improve patient outcomes. Additionally, further studies are needed to investigate the potential use of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride in combination with other anticancer agents to improve its efficacy.

Synthesis Methods

The synthesis of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride involves the reaction of 3-(4-thiomorpholinylcarbonyl)phenylsulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the hydrochloride salt of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride. This synthesis method has been optimized to yield high purity and yield of 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride.

Scientific Research Applications

1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anticancer effects in various cancer cell lines, including breast, lung, and colon cancer. 1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-1,4-diazepane hydrochloride works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is associated with poor prognosis.

properties

IUPAC Name

[3-(1,4-diazepan-1-ylsulfonyl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c20-16(18-9-11-23-12-10-18)14-3-1-4-15(13-14)24(21,22)19-7-2-5-17-6-8-19/h1,3-4,13,17H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUPCUMYRUDZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Thiomorpholin-4-ylcarbonyl)phenyl]sulfonyl}-1,4-diazepane

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